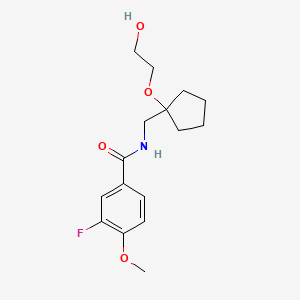

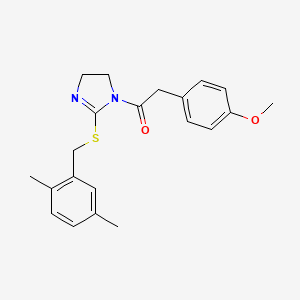

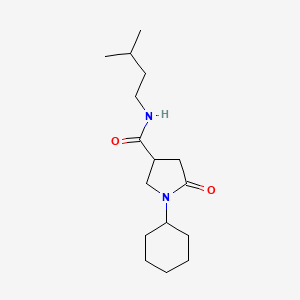

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and imaging. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multi-step processes that often include the use of fluorinating agents or precursors. For instance, the radiosynthesis of a potential PET radiotracer for the glycine transporter GlyT-2 involved a one-pot, two-step method, starting with the NCA radiofluorination of 1,3-propanediol di-p-tosylate, followed by coupling with a precursor benzamide compound . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation followed by coupling with acetyl 5-azidosalicylic acid chloride . These methods highlight the complexity and precision required in synthesizing fluorinated benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using various spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray analysis . The presence of fluorine atoms in the molecule can significantly affect its electronic properties and, consequently, its binding interactions with biological targets. The structural motifs, such as the N,O-bidentate directing group found in some benzamides, are crucial for their potential applications in metal-catalyzed C–H bond functionalization reactions .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic substitution reactions that are essential for introducing fluorine-18 into the molecule for radiolabeling purposes . The use of reagents like Diethylaminosulfur Trifluoride (DAST) is also reported for the efficient synthesis of fluorinated benzamide neuroleptics, indicating the importance of selecting appropriate reagents for the introduction of fluorine atoms into the benzamide scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides, such as radiochemical purity, specific activity, and yields, are critical parameters in their application, especially in the context of radiotracers for PET imaging . The introduction of fluorine atoms can also influence the lipophilicity, stability, and metabolic profile of these compounds, which are important considerations in drug design and development.

Wissenschaftliche Forschungsanwendungen

New Synthetic Methods and Molecular Structures

Enantioselective Synthesis : A study by Ishibashi et al. (2004) describes an artificial cyclase effective for the enantioselective cyclization of polyprenyl phenol derivatives, demonstrating its utility in synthesizing complex terpenoids with potential pharmaceutical applications (Ishibashi, Ishihara, & Yamamoto, 2004).

Molecular Structure Analysis : Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, revealing insights into the influence of intermolecular interactions on molecular geometry, which is critical for understanding the pharmacological activity of related compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Radiopharmaceutical Development

- Imaging of Sigma2 Receptor Status : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research contributes to the development of diagnostic tools for cancer (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Antibacterial and Insecticidal Applications

Antibacterial Drug Development : Straniero et al. (2023) explored the synthesis of 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, a compound related to 2,6-difluorobenzamides known for their antibacterial properties, underscoring the potential for creating new antibacterial agents (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Optimization of Insecticidal Activity : Beddie et al. (1995) focused on optimizing the insecticidal activity of certain esters by introducing a fluorine atom, highlighting the potential for developing more effective pesticides (Beddie, Farnham, & Khambay, 1995).

Eigenschaften

IUPAC Name |

3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO4/c1-21-14-5-4-12(10-13(14)17)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBMVANDSKYVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)OCCO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)

![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)

![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)

![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)